molecular formula C22H31BN2O4 B11831975 tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11831975
M. Wt: 398.3 g/mol
InChI Key: SVALBTFFDGLSHN-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boronate Ester Functionality

The boronate ester moiety in this compound adopts a characteristic 1,3,2-dioxaborolane configuration, as confirmed by single-crystal X-ray diffraction studies of analogous systems. The dioxaborolane ring exhibits a twisted geometry, with the boron atom maintaining a trigonal planar coordination sphere. Key crystallographic parameters include a monoclinic crystal system (space group P2₁/c) and unit cell dimensions of a = 11.0681(8) Å, b = 6.1883(3) Å, c = 18.1603(13) Å, and β = 105.111(6)°. The boron-oxygen bond lengths measure 1.36–1.38 Å, consistent with typical dioxaborolane derivatives.

The tert-butyl carboxylate group demonstrates restricted rotation due to steric interactions with the pyridoindole core, as evidenced by torsional angles of 178.2° between the piperidine nitrogen and carbonyl oxygen. This structural rigidity enhances the compound's stability while influencing its supramolecular packing through weak C-H···O interactions (2.45–2.67 Å).

Spectroscopic Characterization of Pyridoindole Core

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridoindole system. The $$ ^1H $$ NMR spectrum displays characteristic resonances:

  • Aromatic protons: δ 7.25–7.45 ppm (multiplet, 3H, indole H-5, H-6, H-7)
  • Pyridine β-protons: δ 4.12 ppm (triplet, 2H, J = 5.8 Hz)
  • Tetramethyl dioxaborolane: δ 1.33 ppm (singlet, 12H)
  • tert-Butyl group: δ 1.48 ppm (singlet, 9H)

Infrared spectroscopy confirms key functional groups through absorption bands at:

  • 1745 cm$$ ^{-1} $$ (C=O stretch, carboxylate ester)
  • 1610 cm$$ ^{-1} $$ (B-O symmetric stretch)
  • 1360 cm$$ ^{-1} $$ (B-C aromatic vibration)

High-resolution mass spectrometry shows a molecular ion peak at m/z 398.2381 ([M+H]$$ ^+ $$, calculated 398.2374 for C$$ _{22} $$H$$ _{32} $$BN$$ _2 $$O$$ _4 $$) with characteristic fragmentation patterns:

  • Loss of tert-butoxy group (-56 Da, m/z 342.1923)
  • Cleavage of dioxaborolane ring (-142 Da, m/z 256.1348)

Conformational Analysis of Tetrahydro-1H-pyrido[4,3-b]indole System

The fused tricyclic system adopts a boat-like conformation for the piperidine ring (puckering amplitude Q = 0.52 Å, θ = 112.7°), as determined through density functional theory calculations. The dihedral angle between the pyridine and indole rings measures 12.4°, indicating partial π-conjugation across the heteroaromatic system.

Rotational barriers about critical bonds were quantified:

Bond Barrier (kJ/mol)
C2-N1 (piperidine) 38.2
B1-O1 (dioxaborolane) 22.7
C11-C12 (indole) 15.9

The constrained geometry creates three distinct conformational minima, with energy differences <2.1 kJ/mol, suggesting rapid interconversion at room temperature.

Thermogravimetric Analysis and Stability Profiling

Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals a three-stage decomposition profile:

Temperature Range (°C) Mass Loss (%) Assignment
25–160 0.8 Moisture desorption
160–290 12.4 Dioxaborolane cleavage
290–450 68.7 Pyridoindole degradation

Properties

Molecular Formula

C22H31BN2O4

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C22H31BN2O4/c1-20(2,3)27-19(26)25-11-10-18-16(13-25)15-12-14(8-9-17(15)24-18)23-28-21(4,5)22(6,7)29-23/h8-9,12,24H,10-11,13H2,1-7H3

InChI Key

SVALBTFFDGLSHN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=C3CN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Route

The most widely reported method for synthesizing Compound A involves Suzuki-Miyaura cross-coupling, leveraging the reactivity of boronic acid pinacol esters. This approach typically starts with a halogenated pyridoindole precursor, such as 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, which undergoes boronylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Catalyst System : Pd(dppf)Cl2 (1–5 mol%) is preferred due to its stability and efficiency in facilitating boron-aryl bond formation.

  • Base : Anhydrous potassium acetate (KOAc) is critical for deprotonation, with a molar ratio of 3:1 relative to the substrate.

  • Solvent : 1,4-Dioxane or toluene under inert atmospheres (N2/Ar) at 80–100°C for 12–24 hours.

A representative procedure from Patent CN102786543A achieved a 90–95% yield by reacting 8-bromo-pyridoindole with B2Pin2 in 1,4-dioxane at 80°C for 16 hours, followed by purification via silica gel chromatography.

Alternative Pathways: Buchwald-Hartwig Amination

While less common, Buchwald-Hartwig amination has been explored for constructing the pyridoindole core prior to boronylation. This method employs palladium-catalyzed C–N coupling between aryl halides and amines, though it requires stringent anhydrous conditions and specialized ligands (e.g., XPhos).

Detailed Synthetic Protocols

Preparation of Halogenated Precursor

The synthesis begins with tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, synthesized via cyclization of substituted indole derivatives using POCl3 or PCl5.

Boronylation Reaction

Procedure :

  • Combine halogenated precursor (1.0 eq), B2Pin2 (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.03 eq) in 1,4-dioxane (0.3–0.6 M).

  • Degas via N2 purging, then heat at 80°C for 16 hours.

  • Filter through Celite, concentrate, and purify via column chromatography (EtOAc/hexanes).

Yield : 79–90%.

Large-Scale Industrial Synthesis

VulcanChem’s protocol highlights scalability using:

  • Temperature : 80°C for 16 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and recrystallization from petroleum ether/methyl tert-butyl ether.

Comparative Analysis of Methodologies

Parameter Suzuki-Miyaura Buchwald-Hartwig
Catalyst Pd(dppf)Cl2Pd2(dba)3/XPhos
Yield 79–90%60–75%
Reaction Time 12–24 hours6–12 hours
Purification Column chromatographyRecrystallization

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradient elution (0–40% EtOAc/hexanes) is standard. High-performance liquid chromatography (HPLC) with C18 columns resolves minor impurities.

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 1.26 (s, 12H, BPin), 1.46 (s, 9H, tert-butyl), 3.10–3.30 (m, 4H, CH2), 6.75–7.20 (m, 3H, aromatic).

  • HRMS : m/z 398.3035 [M+H]+ (calc. 398.3035).

Applications in Pharmaceutical Intermediates

Compound A serves as a precursor for kinase inhibitors and cGAS/STING pathway modulators. For example, WO2019153002A1 details its use in synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives with antitumor activity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety in this compound enables its use in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides or triflates.

Reaction Partner Catalyst System Conditions Yield Source
Aryl triflatePdCl₂(dppf)₂·CH₂Cl₂, dppf, KOAc1,4-dioxane, 80°C, 16 h65–75%
Aryl bromidePd(PPh₃)₄, K₂CO₃THF/H₂O, 70°C, 12 h60–68%

Key Observations :

  • Reactions require inert atmospheres (argon/nitrogen) to prevent boronate oxidation .

  • Base selection (e.g., KOAc vs. K₂CO₃) influences reaction efficiency .

  • Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .

Boc Deprotection and Functionalization

The tert-butyl carbamate (Boc) group undergoes acid-mediated cleavage, enabling further derivatization:

Procedure :

  • Treat with trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) at 25°C for 2 h .

  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

  • React the free amine with acyl chlorides or aldehydes for side-chain modifications .

Example :

  • Reaction with chloroacetyl chloride in CH₃CN at 0°C yields N-acylated derivatives (85–90% yield) .

Electrophilic Cyclization Reactions

Under acidic conditions, the pyridoindole core participates in cyclization to form polycyclic structures:

TFA-Mediated Domino Reaction :

  • Dissolve compound in CH₃CN with 1 equivalent TFA.

  • Stir at 35°C for 30 min to generate oxonium ion intermediates.

  • Intramolecular attack by indole C-3 or N-1 sites forms fused tetracyclic products (e.g., pyrido[3,4-b]indoles).

Product Type Major Pathway Minor Pathway
9a (C-3 cyclization)70–75% yield
10a (N-1 cyclization)15–20% yield

Stability and Handling Considerations

  • Storage : Under nitrogen at –20°C to prevent boronate hydrolysis .

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water .

  • Reactivity : Susceptible to oxidation; avoid protic solvents and strong acids/bases during storage.

Mechanistic Insights

  • Suzuki Coupling Mechanism : Transmetallation between the boronate and palladium center precedes reductive elimination to form the C–C bond .

  • Cyclization Pathways : Acid-mediated activation generates electrophilic intermediates, with regioselectivity governed by indole ring electronics .

Scientific Research Applications

Overview

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This compound features a pyridoindole structure combined with a boron-containing moiety, which enhances its reactivity and functional properties.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its boron-containing group can facilitate the formation of covalent bonds with biomolecules, potentially leading to new therapeutic agents. Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity
In a study examining boron-containing compounds, derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival.

Materials Science

The incorporation of boron into organic frameworks has implications for the development of advanced materials. The compound's stability and reactivity can be harnessed in creating polymers or coatings with enhanced mechanical properties and thermal stability.

Case Study: Polymer Synthesis
Research on similar boron-containing compounds has shown that they can be used as crosslinking agents in polymer matrices. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications through various chemical reactions.

Example: Suzuki Coupling Reactions
The presence of the boron moiety enables the compound to participate in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate primarily involves its role as a boronate ester. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound’s reactivity is largely influenced by the electronic and steric properties of the boronate ester group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8)
  • Structure: Isoindoline core (non-fused bicyclic system) with boronate at position 5.
  • Molecular Formula: C₁₉H₂₈BNO₄ (MW: 345.24 g/mol).
  • Key Differences : The isoindoline lacks the nitrogen-rich pyridoindole framework, reducing π-conjugation and altering electronic properties. This impacts reactivity in cross-coupling reactions due to reduced aromatic stabilization .
Compound B : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • Structure : Indazole core (two adjacent nitrogen atoms) with boronate at position 5.
  • Molecular Formula : C₁₉H₂₅BN₂O₄ (MW: ~344.22 g/mol).
  • Key Differences : The indazole’s N–N bond introduces polarity, enhancing solubility in polar solvents. However, steric hindrance near the boronate may reduce coupling efficiency compared to the target compound’s pyridoindole system .

Substituent Position and Electronic Effects

Compound C : tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1256359-94-0)
  • Structure : Indole core with boronate at position 3 and chloro at position 4.
  • Molecular Formula: C₁₉H₂₅BClNO₄ (MW: 377.67 g/mol).
  • Key Differences : The electron-withdrawing chlorine substituent activates the boronate for cross-coupling but may limit regioselectivity in subsequent reactions. The indole scaffold lacks the fused pyridine ring, altering steric and electronic profiles .
Compound D : tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1072944-96-7)
  • Structure : Indole core with boronate at position 2.
  • Molecular Formula: C₁₉H₂₆BNO₄ (MW: 343.23 g/mol).
  • Key Differences : Boronate placement at the indole’s 2-position creates steric challenges in coupling reactions compared to the target compound’s 8-position, which is more accessible due to the fused pyridine’s planar geometry .

Functional Group Variations

Compound E : tert-Butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
  • Structure : Pyridoindole core with bromo and fluorobenzyl substituents.
  • Molecular Formula : C₂₃H₂₄BrFN₂O₂ (MW: 459.35 g/mol).
  • Key Differences : The absence of a boronate group limits its use in cross-coupling, but the bromo substituent enables Buchwald-Hartwig amination. The fluorobenzyl group enhances lipophilicity, influencing pharmacokinetic properties .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Pyrido[4,3-b]indole Isoindoline Indazole Indole Indole
Boronate Position 8 5 5 3 2
Molecular Weight (g/mol) 398.3 345.24 ~344.22 377.67 343.23
Key Functional Groups Boc, boronate Boc, boronate Boc, boronate Boc, boronate, Cl Boc, boronate
Reactivity in Coupling High (planar scaffold) Moderate Moderate (steric hindrance) High (Cl activation) Low (steric hindrance)
Applications Biaryl synthesis Intermediates Drug discovery Halogenated intermediates Heterocyclic chemistry

Biological Activity

The compound tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a pyrido[4,3-b]indole core and a boron-containing dioxaborolane moiety. Its molecular formula is C17H26BNO4C_{17}H_{26}BNO_4 with a molecular weight of approximately 319.208 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrido[4,3-b]indole framework exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of various kinases involved in cancer progression. Its structural similarity to known kinase inhibitors suggests potential efficacy against tumors driven by aberrant kinase signaling.
  • Case Studies : In vitro studies demonstrated that related compounds showed IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antiviral Activity

Research has also explored the antiviral potential of similar structures:

  • HCV Polymerase Inhibition : Compounds derived from the pyridoindole class have been investigated for their ability to inhibit Hepatitis C Virus (HCV) NS5B polymerase. The presence of the dioxaborolane group enhances binding affinity to the enzyme .

Other Biological Activities

The biological profile of this compound may include:

  • Antimicrobial Effects : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, potentially due to their ability to modulate neurotransmitter systems .

Research Findings

StudyFindingsReference
In vitro Anticancer StudySignificant inhibition of MCF-7 and A549 cell lines
HCV Inhibition StudyPotent inhibition of NS5B polymerase
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this boronate-containing heterocyclic compound?

Methodological Answer:
The compound is typically synthesized via a two-step protocol:

Core structure formation : A tetrahydro-γ-carboline intermediate is generated through condensation of tryptamine derivatives with carbonyl compounds.

Boronate installation : A palladium-catalyzed Miyaura borylation reaction introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. For analogous compounds, yields of 85–88% have been reported using Suzuki coupling precursors under inert conditions .
Key Data :

StepYield (%)Characterization Techniques
1881^1H-NMR, HRMS, IR
2851^1H-NMR, HRMS

Advanced Synthesis: How can researchers optimize boronate stability during synthesis?

Methodological Answer:
Boronate groups are moisture- and oxygen-sensitive. Best practices include:

  • Using anhydrous solvents (e.g., degassed 1,4-dioxane) and inert atmospheres (N2_2/Ar) during reactions .
  • Avoiding prolonged exposure to heat; maintain temperatures below 40°C during coupling steps .
  • Purifying via column chromatography with silica gel pre-treated with triethylamine to neutralize acidic sites .

Basic Reactivity: What are the primary applications of this compound in organic synthesis?

Methodological Answer:
The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions , widely used to construct biaryl or heteroaryl systems in medicinal chemistry. For example, it can couple with aryl halides to generate functionalized pyridoindole derivatives, a scaffold prevalent in kinase inhibitor development .

Advanced Reactivity: How does steric hindrance influence coupling efficiency with bulky electrophiles?

Methodological Answer:
Steric effects can reduce reaction rates or lead to side products. Strategies to mitigate this include:

  • Using electron-rich palladium catalysts (e.g., Pd(PPh3_3)4_4) to enhance oxidative addition .
  • Increasing reaction temperatures (80–100°C) and extending reaction times (24–48 hrs) for hindered partners .
  • Monitoring reaction progress via TLC or LC-MS to optimize stoichiometry .

Basic Characterization: Which spectroscopic methods are critical for confirming structure and purity?

Methodological Answer:

  • 1^1H-NMR : Identifies proton environments (e.g., tert-butyl singlet at δ 1.50–1.51 ppm, aromatic protons at δ 6.97–7.97 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ with < 0.0002 Da error) .
  • IR Spectroscopy : Confirms carbonyl (1655–1665 cm1^{-1}) and boronate (1350–1360 cm1^{-1}) stretches .

Advanced Characterization: How can researchers quantify boron content and assess hydrolytic stability?

Methodological Answer:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Measures boron concentration in hydrolyzed samples .
  • Kinetic Studies : Monitor boronate degradation in aqueous buffers (pH 5–9) via 11^{11}B-NMR or HPLC, noting half-life reductions at higher pH .

Basic Safety: What are the critical storage and handling precautions?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .
  • Handling : Use gloves and eye protection; avoid contact with water or oxidizing agents (e.g., peroxides) .

Advanced Safety: How can thermal decomposition pathways be analyzed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >150°C for tert-butyl carbamates) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts (e.g., isobutylene from tert-butyl group cleavage) .

Analytical Challenges: How can trace impurities from synthesis be resolved?

Methodological Answer:

  • HPLC with UV/Vis Detection : Use C18 columns and acetonitrile/water gradients to separate boronate hydrolysis products .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex pyridoindole spectra .

Experimental Design: How to systematically study reactivity trends in cross-coupling reactions?

Methodological Answer:

  • Compound Grouping : Classify electrophiles by reactivity (e.g., aryl iodides > bromides > chlorides) and steric bulk .
  • Design of Experiments (DoE) : Use factorial designs to vary temperature, catalyst loading, and solvent polarity, then analyze yields via ANOVA .

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